molecular formula C16H15N5O B2373939 2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline CAS No. 2197642-92-3

2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline

Cat. No.: B2373939
CAS No.: 2197642-92-3
M. Wt: 293.33
InChI Key: MRMSODZTWHRPEY-UHFFFAOYSA-N
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Description

2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring through a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, while the quinoline core is often synthesized via classical organic reactions such as the Skraup synthesis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while reduction of the triazole ring can produce dihydrotriazoles .

Scientific Research Applications

2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is unique due to its combination of three distinct moieties: quinoline, triazole, and azetidine. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry and other fields .

Properties

IUPAC Name

quinolin-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(15-6-5-13-3-1-2-4-14(13)18-15)20-9-12(10-20)11-21-8-7-17-19-21/h1-8,12H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMSODZTWHRPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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